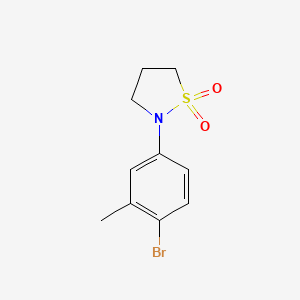

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Descripción general

Descripción

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is an organic compound with the molecular formula C10H12BrNO2S and a molecular weight of 290.18 g/mol. This compound is known for its unique structural features, which include a bromine atom and a methyl group attached to a phenyl ring, as well as an isothiazolidine ring with a 1,1-dioxide functional group. It is used in various fields of research and industry due to its interesting chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-bromo-3-methylphenylamine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the aromatic ring undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing sulfone group in the isothiazolidine ring .

Mechanism : The reaction proceeds via a Meisenheimer intermediate, stabilized by the sulfone group’s electron-withdrawing effect .

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation .

Key Example :

- Reaction with phenylboronic acid yields 2-(4-phenyl-3-methylphenyl)isothiazolidine 1,1-dioxide (85% yield) .

Oxidation and Reduction

The isothiazolidine-1,1-dioxide ring exhibits stability under oxidative conditions but undergoes reductive ring-opening .

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Oxidation | mCPBA, CH2Cl2 | No reaction | Ring intact |

| Reduction | LiAlH4, THF | 3-(4-Bromo-3-methylphenyl)propane-1-sulfonamide | Ring-opened (92% yield) |

Cycloaddition and Ring-Opening Reactions

The sulfone group enables participation in [3+2] cycloadditions with nitriles or alkynes .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acrylonitrile | DBU, MeCN, 25°C | Spirocyclic γ-sultam | 44% |

| Phenylacetylene | AgOTf, DCM, 40°C | Benzothiazine derivative | 37% |

Mechanistic Note : Cycloadditions proceed via nitrile-mediated carbanion intermediates .

Formation of Spirocyclic Derivatives

Base-induced cyclization generates fused sultams, leveraging the α-CH acidity near the sulfonamide group .

| Base | Conditions | Product | Yield |

|---|---|---|---|

| t-BuOK | DMF, 120°C | 2-Thia-1-azaspiro[4.5]dec-3-ene-2,2-dioxide | 88% |

| DBU | THF, 80°C | β-Enamino-γ-sultam | 59% |

Functionalization of the Sulfone Group

The sulfone participates in alkylation and mesylation reactions .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Bromoacetonitrile | K2CO3, DMF | N-Alkylated sulfonamide | Precursor to β-sultams |

| Mesyl chloride | Et3N, CH2Cl2 | α-Mesyl-γ-sultam | Biological activity modulation |

Aplicaciones Científicas De Investigación

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The bromine atom and the isothiazolidine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chloro-3-methylphenyl)isothiazolidine 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.

2-(4-Fluoro-3-methylphenyl)isothiazolidine 1,1-dioxide: Similar structure but with a fluorine atom instead of bromine.

2-(4-Iodo-3-methylphenyl)isothiazolidine 1,1-dioxide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogen-substituted analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens.

Actividad Biológica

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an isothiazolidine ring, which is known for its diverse biological activities. The presence of the bromine and methyl substituents on the phenyl ring may influence its interaction with biological targets.

Research indicates that compounds containing the isothiazolidine structure can exhibit various modes of action, including:

- Antioxidant Activity : Isothiazolidines have been studied for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly AMPA receptors, enhancing synaptic transmission and neuroprotection .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Neuroprotective Effects

A study investigating the neuroprotective effects of isothiazolidines found that compounds similar to this compound can enhance AMPA receptor function. This potentiation may lead to improved synaptic plasticity and cognitive function in models of Alzheimer's disease .

Antioxidant Activity

In vitro assays demonstrated that the compound exhibits significant antioxidant properties. It was shown to scavenge reactive oxygen species (ROS) effectively, thereby protecting cells from oxidative damage. This suggests potential therapeutic applications in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Properties

Preliminary antimicrobial assays indicated that this compound has inhibitory effects against several bacterial strains. These findings warrant further investigation into its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

2-(4-bromo-3-methylphenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-8-7-9(3-4-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJDZMGIZMQYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCS2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640822 | |

| Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016860-62-0 | |

| Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.